N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE
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Overview
Description
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE is an organic compound with a complex structure that includes benzylsulfonyl and butan-2-ylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzylsulfonyl group: This can be achieved by reacting benzyl chloride with sodium sulfite under basic conditions.
Introduction of the butan-2-ylsulfamoyl group: This step involves the reaction of butan-2-amine with sulfonyl chloride in the presence of a base.
Coupling of the two intermediates: The final step involves coupling the benzylsulfonyl intermediate with the butan-2-ylsulfamoyl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The butan-2-ylsulfamoyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfonyl)ethanamine
- 2-(benzylsulfonyl)acetophenone
- 2-(benzylsulfonyl)furan
Uniqueness
Compared to similar compounds, N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to the presence of both benzylsulfonyl and butan-2-ylsulfamoyl groups. This combination of functional groups can confer unique chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N2O5S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-15(2)21-28(25,26)18-11-9-17(10-12-18)20-19(22)14-27(23,24)13-16-7-5-4-6-8-16/h4-12,15,21H,3,13-14H2,1-2H3,(H,20,22) |
InChI Key |
UHIGWJCDMCRJEH-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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